molecular formula C14H19N3O2 B2800124 N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide CAS No. 2199812-66-1

N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide

Cat. No. B2800124
M. Wt: 261.325
InChI Key: PYAPEFZGEDLPIT-UHFFFAOYSA-N
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Description

N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide, also known as MPPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism Of Action

N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide acts as a selective antagonist for mGluR5, which is a G-protein-coupled receptor that is widely distributed in the central nervous system. By binding to mGluR5, N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide prevents the activation of the receptor by its endogenous ligands, resulting in a reduction in the downstream signaling pathways that are involved in various neurological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide are mediated by its interaction with mGluR5. N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide has been shown to modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity. It has also been shown to affect various neurotransmitter systems, including dopamine, glutamate, and GABA.

Advantages And Limitations For Lab Experiments

The advantages of using N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide in lab experiments include its high selectivity for mGluR5, its well-characterized pharmacological profile, and its ability to penetrate the blood-brain barrier. However, one limitation of using N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide is its potential off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide in scientific research. One potential application is in the development of novel therapies for neurological disorders, such as Parkinson's disease and addiction. N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide could also be used to investigate the role of mGluR5 in other neurological processes, such as pain and anxiety. Additionally, future studies could focus on optimizing the pharmacokinetic properties of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide is a selective antagonist for mGluR5 that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its well-characterized pharmacological profile and ability to penetrate the blood-brain barrier make it a valuable tool for investigating the role of mGluR5 in various neurological processes. Future research is needed to fully understand the potential of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide as a therapeutic agent and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide involves a series of chemical reactions starting from commercially available starting materials. The method involves the use of various reagents and catalysts to produce the final product. The synthesis process has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide has been used extensively in scientific research to investigate the role of mGluR5 in various neurological disorders. It has been shown to have potential therapeutic applications in conditions such as Parkinson's disease, schizophrenia, and addiction. N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide has also been used to study the effects of mGluR5 on synaptic plasticity and learning and memory.

properties

IUPAC Name

N-methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-4-13(18)16-9-7-14(19)17(3)11(2)12-6-5-8-15-10-12/h4-6,8,10-11H,1,7,9H2,2-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAPEFZGEDLPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N(C)C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{methyl[1-(pyridin-3-yl)ethyl]carbamoyl}ethyl)prop-2-enamide

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